molecular formula C13H15F2NO B13612622 1-Benzoyl-3-(difluoromethyl)piperidine

1-Benzoyl-3-(difluoromethyl)piperidine

Katalognummer: B13612622
Molekulargewicht: 239.26 g/mol
InChI-Schlüssel: LQIYWCMHNZYECL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoyl-3-(difluoromethyl)piperidine is a chemical compound characterized by the presence of a benzoyl group attached to a piperidine ring, which also contains a difluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-3-(difluoromethyl)piperidine typically involves the reaction of piperidine derivatives with benzoyl chloride in the presence of a base. The difluoromethyl group can be introduced through various fluorination techniques, often involving the use of difluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzoyl-3-(difluoromethyl)piperidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: The benzoyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl piperidine derivatives, while reduction can produce difluoromethyl piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzoyl-3-(difluoromethyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Benzoyl-3-(difluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with various enzymes and receptors, while the difluoromethyl group may enhance the compound’s stability and bioavailability. These interactions can modulate biological processes and lead to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    1-Benzoyl-3-methylpiperidine: Lacks the difluoromethyl group, which may affect its chemical and biological properties.

    1-Benzoyl-3-(trifluoromethyl)piperidine: Contains a trifluoromethyl group, which can lead to different reactivity and stability compared to the difluoromethyl analog.

Uniqueness: 1-Benzoyl-3-(difluoromethyl)piperidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Eigenschaften

Molekularformel

C13H15F2NO

Molekulargewicht

239.26 g/mol

IUPAC-Name

[3-(difluoromethyl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C13H15F2NO/c14-12(15)11-7-4-8-16(9-11)13(17)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2

InChI-Schlüssel

LQIYWCMHNZYECL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.